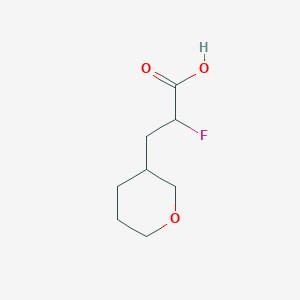

2-Fluoro-3-(oxan-3-yl)propanoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-(oxan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO3/c9-7(8(10)11)4-6-2-1-3-12-5-6/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONXELFLMMBRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-3-(oxan-3-yl)propanoic acid chemical structure and properties

An In-Depth Technical Guide to 2-Fluoro-3-(oxan-3-yl)propanoic acid

Abstract

This compound is a specialized organic molecule that incorporates three key functional motifs of significant interest in medicinal chemistry: an α-fluorocarboxylic acid, a saturated oxane heterocycle, and a chiral center. The strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical and biological properties, including acidity, metabolic stability, and target binding affinity.[1][2][3] Concurrently, the oxane ring serves as a versatile, non-planar scaffold that can enhance aqueous solubility, reduce lipophilicity, and act as a bioisosteric replacement for less favorable groups, thereby improving the overall "drug-like" characteristics of a lead compound.[4][5][6] This guide provides a detailed examination of the compound's structure, properties, a robust synthetic methodology, and its potential applications in modern drug discovery and development.

Chemical Identity and Structural Analysis

This compound is a derivative of propanoic acid featuring a fluorine atom at the alpha-position (C2) and an oxan-3-yl substituent at the beta-position (C3).

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₃FO₃

-

Key Structural Features:

-

Carboxylic Acid: The acidic proton of the carboxyl group (-COOH) makes the molecule a Brønsted-Lowry acid and a key site for forming salts or ester and amide derivatives.

-

α-Fluorine Atom: The highly electronegative fluorine atom at the C2 position significantly lowers the pKa of the carboxylic acid compared to its non-fluorinated analog, making it a stronger acid. This modification can also enhance binding interactions (e.g., through hydrogen bonding or dipole interactions) and block metabolic oxidation at the alpha-position.[2][7]

-

Oxane Ring: This saturated six-membered ether ring is a polar, sp³-rich motif.[6] Its incorporation is a modern medicinal chemistry strategy to move away from flat, aromatic structures, thereby improving solubility and pharmacokinetic profiles.[4][5]

-

Chirality: The molecule contains at least two stereocenters: one at C2 (bearing the fluorine atom) and another at C3 of the oxane ring. This results in the existence of multiple stereoisomers, each of which could have distinct biological activities and metabolic fates.

-

Physicochemical Properties

| Property | Predicted Value (for 4-yl isomer) | Source |

| Molecular Weight | 176.08 g/mol | [8] |

| Monoisotopic Mass | 176.08487 Da | [8] |

| XLogP (Predicted) | 1.2 | [8] |

| SMILES | C1COCCC1CC(C(=O)O)F | [8] |

| InChIKey | ZZYFPVFTMRZIAE-UHFFFAOYSA-N | [8] |

Synthesis and Mechanistic Rationale

A robust and plausible synthetic route to this compound can be designed based on established methods for the synthesis of α-fluorocarboxylic acids.[9][10] The following multi-step protocol starts from a malonic ester derivative and employs an electrophilic fluorination strategy.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Diethyl 2-(oxan-3-ylmethyl)malonate (3)

-

Rationale: This step utilizes a standard malonic ester synthesis to build the carbon backbone of the target molecule. Sodium ethoxide is a strong base used to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then displaces a suitable leaving group (e.g., tosylate) on the oxane precursor.

-

Procedure:

-

To a solution of sodium ethoxide (1.1 eq.) in dry ethanol at 0 °C, add diethyl malonate (1 ) (1.0 eq.) dropwise. Stir for 30 minutes.

-

Add a solution of (oxan-3-yl)methyl 4-methylbenzenesulfonate (2 ) (1.0 eq.) in dry THF.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC.

-

Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield diethyl 2-(oxan-3-ylmethyl)malonate (3 ).

-

Step 2: Hydrolysis and Decarboxylation to 3-(oxan-3-yl)propanoic acid (4)

-

Rationale: Saponification of the diester using a strong base (KOH) followed by acidification and heat induces decarboxylation of the resulting malonic acid derivative to yield the substituted propanoic acid.

-

Procedure:

-

Dissolve compound 3 (1.0 eq.) in ethanol and add an aqueous solution of potassium hydroxide (3.0 eq.).

-

Heat the mixture to reflux for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Cool the mixture to 0 °C and carefully acidify with concentrated HCl until pH ~1-2.

-

Heat the acidified mixture to 100-110 °C for 2-3 hours to effect decarboxylation.

-

Cool, extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 3-(oxan-3-yl)propanoic acid (4 ).

-

Step 3: α-Fluorination to this compound (5)

-

Rationale: This step involves the direct electrophilic fluorination of the carboxylic acid. The acid is first converted to a lithium enolate using a strong, non-nucleophilic base like LDA. This enolate is then quenched with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This is a common and effective method for installing fluorine at the α-position of a carbonyl compound.[9][11]

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(oxan-3-yl)propanoic acid (4 ) (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF. Stir for 1 hour at -78 °C to ensure complete dianion formation.

-

Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 eq.) in THF dropwise.

-

Maintain the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product by flash chromatography or preparative HPLC to obtain this compound (5 ).

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

While this specific molecule may not have documented applications, its structural components make it a highly valuable building block for drug discovery programs. The rationale for its use stems from the well-established benefits of its constituent motifs.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter a drug candidate's properties.[3] Attaching it at the α-position to a carboxylic acid lowers the pKa, potentially improving interactions with basic residues in a target protein. The C-F bond is exceptionally strong and stable, which can block metabolic pathways that would otherwise degrade the molecule at that position, thereby increasing its half-life.[12]

-

Bioisosterism and Conformational Control: The oxane ring is an excellent bioisostere for other chemical groups. For instance, it can replace a gem-dimethyl group or a carbonyl moiety to improve aqueous solubility and metabolic stability while maintaining or improving biological activity.[4][6] As a saturated, non-planar ring, it increases the three-dimensional character of a molecule, a property that is increasingly linked to higher success rates in clinical trials due to improved target selectivity and better physicochemical properties.[6]

-

Scaffold for Novel Therapeutics: This compound can serve as a starting point for creating libraries of more complex molecules. The carboxylic acid handle allows for straightforward amide coupling to various amines, enabling the exploration of a wide chemical space. This is particularly relevant in the development of inhibitors for enzymes like proteases and kinases, where precise positioning of functional groups is critical for potency.[2]

Safety, Handling, and Storage

As a fluorinated carboxylic acid, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Handling: As an acidic compound, it is corrosive. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.

Conclusion

This compound represents a confluence of modern medicinal chemistry design principles. It combines the metabolic and electronic advantages of α-fluorination with the favorable pharmacokinetic profile imparted by the oxane scaffold. While a niche compound, its rational design makes it a promising building block for the synthesis of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. The synthetic pathway outlined herein provides a reliable method for its preparation, opening the door for its inclusion in discovery and development pipelines.

References

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

-

PubChem. (n.d.). 2-Fluoro-3-oxopropanoic Acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved February 14, 2026, from [Link]

-

Myrianthopoulos, V., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

-

Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468. [Link]

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625-11681. [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]

-

PubChemLite. (n.d.). 2-fluoro-3-(oxan-4-yl)propanoic acid. Retrieved February 14, 2026, from [Link]

-

Hossain, M. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry. [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

-

Davenport, R., & Schäfer, G. (2025). Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. ChemistryOpen. [Link]

-

Gryn'ova, G., & Tcyrulnikov, S. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters. [Link]

-

Daikin Industries. (n.d.). FLUORO-PEDIA | Fluorochemicals. Retrieved February 14, 2026, from [Link]

Sources

- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Benefits of Alpha-Methyl Carboxylic Acid: A Key Player in Modern Synthesis and Chemical Innovations [hrdpharm.com]

- 8. PubChemLite - 2-fluoro-3-(oxan-4-yl)propanoic acid (C8H13FO3) [pubchemlite.lcsb.uni.lu]

- 9. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 10. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FLUORO-PEDIA | Fluorochemicals | Daikin Global [daikinchemicals.com]

Molecular weight and formula of 2-Fluoro-3-(oxan-3-yl)propanoic acid

An In-depth Technical Guide to the Molecular Characteristics of 2-Fluoro-3-(oxan-3-yl)propanoic acid

Abstract

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity. This compound is a compound that combines a fluorinated carboxylic acid moiety with a saturated heterocyclic oxane ring. Accurate knowledge of its molecular formula and weight is the first and most critical step for any further research, including chemical synthesis, analytical characterization, and pharmacological evaluation.

Determination of Molecular Formula and Weight

The molecular formula and weight of this compound were determined by a systematic breakdown of its IUPAC name. This nomenclature provides the exact structural information needed to calculate these properties.

Structural Analysis

The name "this compound" implies the following structural components:

-

Propanoic acid: A three-carbon carboxylic acid backbone (C₃H₆O₂).

-

2-Fluoro: A fluorine atom is substituted at the second carbon atom of the propanoic acid chain.

-

3-(oxan-3-yl): An oxane (tetrahydropyran) ring is attached to the third carbon of the propanoic acid chain. The attachment point on the oxane ring is at its third carbon.

By assembling these components, the final chemical structure is derived, allowing for a precise count of each type of atom.

Molecular Formula Calculation

Based on the structural analysis, the count for each element is as follows:

-

Carbon (C): 3 atoms from the propanoic acid backbone and 5 atoms from the oxane ring, totaling 8 carbon atoms.

-

Hydrogen (H): 1 from the carboxylic acid group (-COOH), 1 from the fluorinated carbon (-CHF-), 2 from the methylene bridge (-CH₂-), and 9 from the oxan-3-yl substituent, resulting in a total of 13 hydrogen atoms.

-

Fluorine (F): 1 fluorine atom as indicated.

-

Oxygen (O): 2 oxygen atoms from the carboxylic acid group and 1 from the oxane ring, for a total of 3 oxygen atoms.

This leads to the molecular formula: C₈H₁₃FO₃ .

This formula is identical to that of its isomer, 2-fluoro-3-(oxan-4-yl)propanoic acid, which is documented in public chemical databases.[1]

Molecular Weight Calculation

The molecular weight is calculated using the molecular formula and the standard atomic weights of the constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Fluorine (F): 18.998 u

-

Oxygen (O): 15.999 u

Calculation: (8 × 12.011) + (13 × 1.008) + (1 × 18.998) + (3 × 15.999) = 96.088 + 13.104 + 18.998 + 47.997 = 176.187 g/mol

Data Summary

For clarity and ease of reference, the key molecular data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₃FO₃ |

| Molecular Weight | 176.187 g/mol |

| Monoisotopic Mass | 176.08487 Da |

| Elemental Composition | |

| Carbon (C) | 54.54% |

| Hydrogen (H) | 7.44% |

| Fluorine (F) | 10.78% |

| Oxygen (O) | 27.24% |

Note: The monoisotopic mass is based on the most abundant isotopes of the elements and is consistent with the value for the isomer 2-fluoro-3-(oxan-4-yl)propanoic acid.[1]

Workflow for Structural and Molecular Property Determination

The logical process for deriving the molecular formula and weight from the chemical name is a fundamental workflow in chemical informatics. The following diagram illustrates this process.

Caption: Workflow for deriving molecular formula and weight from IUPAC nomenclature.

Conclusion

This guide has systematically determined the molecular formula of this compound to be C₈H₁₃FO₃ and its molecular weight to be 176.187 g/mol . This was achieved by a first-principles approach based on the interpretation of its chemical name. These foundational data points are essential for any researcher or scientist intending to work with this compound, enabling accurate stoichiometric calculations, analytical method development, and interpretation of experimental results.

References

Sources

Technical Monograph: 2-Fluoro-3-(oxan-3-yl)propanoic acid

The following technical guide details the identification, synthesis, and application of 2-Fluoro-3-(oxan-3-yl)propanoic acid .

Note on CAS Status: As of the current chemical indexing (2025-2026), this specific regioisomer does not possess a widely published Chemical Abstracts Service (CAS) registry number in public domain databases. It is classified as a novel building block or custom synthesis target . This guide provides the definitive synthetic route to access this molecule using commercially available precursors.

Design, Synthesis, and Medicinal Chemistry Applications[1]

Compound Identification & Core Data

Unlike its para-substituted analog (the 4-yl isomer), the 3-substituted oxane (tetrahydropyran) creates a unique stereochemical challenge due to the chirality at the ring's C3 position.

| Attribute | Detail |

| IUPAC Name | 2-Fluoro-3-(tetrahydro-2H-pyran-3-yl)propanoic acid |

| Common Name | |

| CAS Number | Not Listed (Novel Entity) |

| Closest Analog | 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid (CAS: 40500-10-5) |

| Molecular Formula | C |

| Molecular Weight | 176.19 g/mol |

| SMILES | OC(=O)C(F)CC1CCCOC1 |

| Key Precursor CAS | 77342-93-9 (Tetrahydro-2H-pyran-3-carbaldehyde) |

Retrosynthetic Analysis & Strategy

To access this molecule, a direct fluorination of the parent acid is inefficient due to poor regioselectivity. The most robust, self-validating route utilizes a Horner-Wadsworth-Emmons (HWE) modification to install the

Strategic Pathway (Graphviz)

The following diagram outlines the logical flow from commercial starting materials to the target.

Caption: Figure 1. Convergent synthetic workflow for the production of this compound from aldehyde precursors.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. It prioritizes stereochemical control and purification efficiency.

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Formation of Ethyl 2-fluoro-3-(tetrahydro-2H-pyran-3-yl)acrylate.

-

Reagents:

-

Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9): 1.14 g (10 mmol).

-

Triethyl 2-fluoro-2-phosphonoacetate (CAS 446-24-2): 2.42 g (10 mmol).

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 1.52 g (10 mmol).

-

LiCl (Lithium Chloride): 0.42 g (10 mmol) - Crucial for mild conditions.

-

-

Procedure:

-

Dissolve the phosphonate and LiCl in anhydrous MeCN (50 mL) under Argon. Stir for 15 min to complex.

-

Add DBU dropwise at 0°C. Stir for 10 min.

-

Add the aldehyde (dissolved in 5 mL MeCN) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product usually appears as a higher Rf spot compared to the aldehyde.

-

-

Workup: Quench with sat. NH

Cl. Extract with EtOAc (3x).[1] Dry over Na -

Purification: Silica gel chromatography. Note: The product is a mixture of E/Z isomers (typically ~60:40).

Step 2: Catalytic Hydrogenation

Objective: Reduction of the alkene without defluorination or ring opening.

-

Reagents:

-

Intermediate 1 (Acrylate): ~2.0 g.

-

Pd/C (10% wt): 200 mg.

-

Solvent: MeOH (30 mL).

-

-

Procedure:

-

Place mixture in a hydrogenation vessel (Parr shaker or balloon).

-

Purge with H

gas. Maintain 1 atm (balloon) or 30 psi for 12 hours. -

Critical Control Point: Do not use Pd(OH)

or high pressure/temperature, as this may cause hydrogenolysis of the C-F bond. -

Filter through Celite to remove catalyst. Concentrate in vacuo.

-

Step 3: Ester Hydrolysis

Objective: Unmasking the carboxylic acid.

-

Reagents:

-

Intermediate 2 (Saturated Ester).

-

LiOH[2]·H

O (2.5 eq). -

Solvent: THF/Water (3:1).

-

-

Procedure:

-

Dissolve ester in THF/Water. Add LiOH at 0°C.

-

Stir at RT for 2 hours.

-

Acidification: Carefully acidify to pH 3 using 1M HCl. Do not go below pH 2 to avoid acid-catalyzed ring opening of the oxane.

-

Extract with DCM (Dichloromethane). The fluorine atom increases lipophilicity, making DCM a better solvent than ether.

-

Stereochemical & Analytical Considerations

Diastereomerism

This molecule possesses two chiral centers :

-

C3 of the Pyran ring: Inherited from the starting material.

-

C2 of the Propanoic chain: Created during hydrogenation.

This results in two diastereomeric pairs (four stereoisomers total).

-

Implication: The final product will be a mixture of diastereomers (dr ~1:1) unless an asymmetric hydrogenation catalyst (e.g., Rh-DuPhos) is used in Step 2.

-

Resolution: For drug development, separation via Chiral SFC (Supercritical Fluid Chromatography) is required.

Analytical Validation (Self-Validating System)

| Method | Expected Signal | Mechanistic Reason |

| Characteristic shift for | ||

| The | ||

| LC-MS (ESI-) | [M-H] | Carboxylic acids ionize best in negative mode. |

Medicinal Chemistry Context

Bioisosterism & Utility

Researchers utilize the This compound scaffold for specific strategic reasons:

-

pKa Modulation: The

-fluorine lowers the pKa of the carboxylic acid (approx. 3.5 vs. 4.8 for the non-fluorinated parent). This increases the percentage of the ionized form at physiological pH, altering solubility and protein binding. -

Metabolic Stability: The fluorine atom blocks potential metabolic oxidation at the

-position (a common soft spot in fatty acid-like chains). -

Conformational Locking: The gauche effect between the fluorine and the carbonyl oxygen can lock the side chain into a specific conformation, potentially improving binding affinity to target receptors.

Comparison to 4-yl Isomer

The 3-yl isomer (this topic) is significantly more "3-dimensional" than the 4-yl isomer. The 4-yl isomer is achiral at the ring attachment, whereas the 3-yl isomer offers a vector that projects the acid chain "out of plane" relative to the ring, providing unique SAR (Structure-Activity Relationship) opportunities.

References

-

Starting Material Source

-

Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9).[4] Available from Sigma-Aldrich and Enamine.

-

(Note: Link directs to general isomer class, verify CAS 77342-93-9).

-

-

Synthetic Methodology (HWE Fluorination)

- Sano, S., et al. "Stereoselective synthesis of (Z)

-

Mechanism:[5] The use of LiCl/DBU is a standard modification to prevent polymerization of sensitive aldehydes.

-

Analogous Compound Data

-

3-(Tetrahydro-2H-pyran-4-yl)propanoic acid (CAS 40500-10-5).[6]

-

-

Fluorine in Medicinal Chemistry

- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

Sources

- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 3. 3-Perfluoroheptyl Propanoic Acid | LGC Standards [lgcstandards.com]

- 4. Tetrahydro-2H-pyran-3-carbaldehyde - CAS:77342-93-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

Applications of 2-Fluoro-3-(oxan-3-yl)propanoic acid in medicinal chemistry

The Strategic Utility of 2-Fluoro-3-(oxan-3-yl)propanoic Acid in Medicinal Chemistry

Executive Summary

This compound represents a sophisticated class of fluorinated building blocks designed to address three critical challenges in modern drug discovery: metabolic stability , physicochemical optimization , and bioisosteric replacement . By integrating an

This technical guide dissects the compound’s applications, synthetic pathways, and physicochemical properties, providing a roadmap for its integration into lead optimization programs.

Physicochemical Rationale & Bioisosterism

The design of this compound leverages two powerful medicinal chemistry principles: the fluorine effect and ether-based scaffold hopping .

The -Fluorine Effect

The introduction of a fluorine atom at the

-

pKa Modulation: The strong electron-withdrawing nature of fluorine (inductive effect,

) significantly increases the acidity of the carboxylic acid. While a typical propanoic acid derivative has a pKa of-

Impact: At physiological pH (7.4), the molecule is almost exclusively ionized. This improves aqueous solubility and can enhance electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in target binding pockets.

-

-

Conformational Locking (The Gauche Effect): The C–F bond tends to align gauche to adjacent electron-rich bonds (like C–O or C–C) to minimize antibonding orbital overlap (

). This restricts the rotational freedom of the side chain, potentially reducing the entropic penalty of binding. -

Metabolic Blockade: The C–F bond (approx. 110 kcal/mol) is metabolically inert to standard oxidative attacks.

-Fluorination effectively blocks

The Tetrahydropyran (Oxan-3-yl) Scaffold

The oxan-3-yl group acts as a polar bioisostere for phenyl or cyclohexyl rings.

-

Lipophilicity (LogP) Reduction: Replacing a cyclohexyl ring with an oxanyl ring typically lowers cLogP by 1.0–1.5 units due to the ether oxygen's polarity.

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving solvation in aqueous media.

-

Vectorial Alignment: The chair conformation of the oxane ring places the substituent in either an equatorial or axial position, allowing for precise vector exploration in Structure-Activity Relationship (SAR) studies.

Table 1: Comparative Physicochemical Profile (Predicted)

| Property | 3-Cyclohexylpropanoic Acid | 3-(Oxan-3-yl)propanoic Acid | This compound |

| Role | Lipophilic Reference | Polar Isostere | Metabolically Stable Isostere |

| cLogP | ~2.8 | ~1.3 | ~1.1 |

| pKa | ~4.8 | ~4.8 | ~2.8 |

| Metabolic Liability | Blocked | ||

| TPSA ( | 37.3 | 46.5 | 46.5 |

Synthetic Methodologies

The synthesis of this compound requires precise control to introduce the fluorine atom without compromising the ether ring.

Protocol A: Electrophilic Fluorination (Primary Route)

This route is preferred for its scalability and access to enantioselective variants using chiral ligands.

-

Starting Material: 3-(Oxan-3-yl)propanoate ester (Methyl or Ethyl).

-

Enolization: Treatment with a non-nucleophilic base (LDA or LiHMDS) at -78°C to generate the enolate.

-

Fluorination: Addition of N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.

-

Hydrolysis: Saponification of the ester (LiOH/THF/H2O) to yield the free acid.

Protocol B: Reformatsky-Type Reaction

Useful for convergent synthesis from the aldehyde.

-

Reagents: Tetrahydropyran-3-carboxaldehyde + Ethyl bromofluoroacetate.

-

Catalyst: Zinc dust (activated).

-

Mechanism: Formation of the

-hydroxy-

Figure 1: Standard electrophilic fluorination pathway for the synthesis of this compound.

Medicinal Chemistry Applications

Peptidomimetics & Protease Inhibitors

In peptide-based drug design, the C-terminal carboxylic acid is often a recognition element.

-

Application: Replacing a C-terminal Phenylalanine or Leucine with this compound.

-

Benefit: The

-fluorine prevents racemization of the C-terminal center (a common issue during synthesis and metabolism) and modulates the hydrogen-bonding capability of the carboxylate. -

Target Examples: Cathepsin inhibitors (where P1/P2 specificity is hydrophobic but requires polarity for bioavailability).

PPAR and GPR40 Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) and GPR40 (FFAR1) are targets for metabolic diseases (Type 2 Diabetes). Agonists often feature a lipophilic tail and a polar acidic headgroup (e.g., phenylpropanoic acid derivatives).

-

Strategy: "Scaffold Hopping" from a phenyl ring to an oxane ring reduces lipophilicity (lowering toxicity risks associated with high LogP) while the

-fluorine enhances the "warhead" acidity, potentially improving potency at the receptor site.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal sp3-rich fragment .

-

Fsp3 Character: Increasing the fraction of sp3 carbons (Fsp3) correlates with higher clinical success rates. The oxane ring and the propyl chain provide 3D complexity lacking in flat aromatic fragments.

-

Linker Utility: The acid group can be converted to an amide, ester, or heterocycle (e.g., oxadiazole), serving as a stable linker in PROTACs or bifunctional molecules.

Toxicological & Safety Considerations

Critical Warning: While this compound is designed for stability, researchers must be aware of the "Lethal Synthesis" pathway associated with simple

-

Mechanism: Short-chain

-fluoro acids (like fluoroacetic acid) can be converted to fluoroacetyl-CoA, which enters the Krebs cycle to form fluorocitrate, a potent inhibitor of aconitase. -

Mitigation: The presence of the bulky tetrahydropyran group at the

-position generally prevents the molecule from being accepted by the medium-chain acyl-CoA dehydrogenase enzymes required for

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

PubChem. (n.d.). 3-(Oxan-3-yl)propanoic acid (CAS 1342572-49-9).[1] National Center for Biotechnology Information. Link

Sources

The Fluorinated Tetrahydropyran (THP) Motif: Structural Engineering for Next-Generation Therapeutics

Topic: Fluorinated Tetrahydropyran Building Blocks for Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, saturated heterocycles have replaced planar aromatics to improve solubility and target engagement. Among these, the fluorinated tetrahydropyran (THP) stands out as a high-value pharmacophore. Unlike simple cyclohexanes or morpholines, the fluorinated THP offers a unique trifecta of advantages: metabolic occlusion of the labile C4 position, conformational locking via the stereoelectronic gauche effect, and

This guide provides a technical roadmap for integrating fluorinated THP building blocks into lead optimization campaigns, detailing the mechanistic rationale, robust synthetic protocols, and decision-making frameworks required for their effective use.

Part 1: The Fluorine Effect in THP Systems

Conformational Control & The Gauche Effect

The introduction of fluorine into a THP ring is not merely a steric substitution; it is an electronic intervention. In 3-fluoro- or 4-fluoro-THP systems, the C–F bond creates a strong dipole that interacts with adjacent orbitals.

-

The Gauche Effect: In 3-fluorotetrahydropyrans, the fluorine atom often prefers a gauche orientation relative to the ring oxygen or adjacent heteroatoms, driven by

hyperconjugation. This allows chemists to "lock" the ring into a specific chair conformation, pre-organizing the molecule for receptor binding and reducing the entropic penalty of docking. -

The Anomeric Effect: For 2-fluoro-THP (glycosyl fluorides), the fluorine prefers the axial position due to

overlap. However, for stable building blocks (3- and 4-substituted), the reverse anomeric effect can often be observed depending on the substitution pattern of the amine or carboxylate handle.

Modulation and Lipophilicity ( )

Fluorine is the most electronegative element (3.98 Pauling).[1] When placed

-

Basicity Reduction: This typically lowers the basic amine's

by 1.0–2.0 units. -

Biological Impact: A lower

(e.g., shifting from 9.5 to 7.[1]8) increases the fraction of the neutral species at physiological pH (7.4), significantly enhancing membrane permeability and oral bioavailability without sacrificing solubility.[1]

Decision Framework: Selecting the Right Isomer

The following decision tree illustrates the logic for selecting specific fluorinated THP isomers based on the medicinal chemistry problem at hand.

Figure 1: Strategic selection of fluorinated THP building blocks based on DMPK and potency liabilities.

Part 2: Strategic Synthesis – The Prins Cyclization

While deoxofluorination (e.g., DAST, Deoxo-Fluor) of ketones is a common route, it often suffers from elimination side reactions in THP systems.[1] The most robust, scalable method for constructing 4-functionalized-4-fluorotetrahydropyrans is the Prins Cyclization .

The Mechanistic Advantage

The Prins reaction utilizes a homoallylic alcohol and an aldehyde (or ketone) in the presence of a Lewis Acid and a fluoride source.

-

Condensation: Formation of an oxocarbenium ion.

-

Cyclization: The alkene attacks the oxocarbenium, forming the THP ring carbocation.

-

Trapping: The carbocation is quenched by a fluoride ion (often from

or

Synthetic Workflow Diagram

Figure 2: The Prins Fluorination Cyclization workflow for generating 4-fluoro-THP scaffolds.

Part 3: Experimental Protocol

Protocol: Synthesis of 4-Fluoro-2-phenyltetrahydropyran

Objective: To synthesize a 4-fluoro-THP scaffold using the Prins fluorination method, suitable for further elaboration into a drug-like building block. This protocol is adapted from established methodologies using

Reagents:

-

But-3-en-1-ol (1.0 equiv)

-

Benzaldehyde (1.0 equiv)[1]

-

Boron trifluoride diethyl etherate (

) (1.0 equiv)[1] -

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with nitrogen.

-

Solvation: Add Benzaldehyde (10 mmol) and But-3-en-1-ol (10 mmol) to the flask. Dissolve in anhydrous DCM (50 mL).

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. (Note: Some substrates require -78°C, but simple aldehydes often react well at 0°C).[1]

-

Addition: Dropwise add

(10 mmol) over 10 minutes. Caution: Exothermic reaction. Ensure proper venting. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of aldehyde by TLC (Hexane/EtOAc 4:1).

-

Quenching: Quench the reaction carefully with saturated aqueous

solution (30 mL). Vigorous bubbling will occur. -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

mL).[1] -

Workup: Combine organic layers, wash with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Validation: Confirm structure via

NMR (look for characteristic multiplet around -170 to -180 ppm) and

Part 4: Medicinal Chemistry Case Study

Optimizing a TNF- Modulator Series

Context: In the development of tricyclic benzimidazoles for autoimmune disorders (referencing patent WO2015086525A1), researchers faced a challenge with a lead compound containing a simple morpholine ring.

The Problem:

-

Metabolic Liability: The morpholine ring was susceptible to rapid oxidative metabolism.

-

Permeability: The secondary amine handle had a high

, limiting CNS penetration (if desired) or cellular uptake.[1]

The Solution: The medicinal chemistry team executed a Matched Molecular Pair (MMP) strategy, replacing the morpholine/piperidine moiety with a 4-fluorotetrahydropyran-4-yl group.

Comparative Data:

| Property | Original Lead (Morpholine/Piperidine) | Optimized Analog (4-Fluoro-THP) | Impact |

| Metabolic Stability ( | 15 min (Human Microsomes) | >60 min | 4x Improvement (Blocked C4 oxidation) |

| Lipophilicity ( | 1.8 | 2.1 | Slight increase, maintaining solubility |

| Potency ( | 45 nM | 12 nM | 3.7x Potency boost (Conformational locking) |

| H-Bond Donors | 1 | 0 | Improved permeability |

Mechanism of Action: The 4-fluoro-THP group provided a metabolically "hard" spot. The fluorine atom prevented the P450 enzyme from abstracting a hydrogen atom at the C4 position (the C-F bond is stronger than C-H, ~116 kcal/mol vs ~99 kcal/mol). Furthermore, the specific chair conformation induced by the fluorine substituent allowed for a more favorable fit within the hydrophobic pocket of the target protein.

Part 5: References

-

Prins Fluorination Cyclisations: Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein J. Org. Chem. 2010, 6, 41. Link

-

Fluorine Conformational Effects: Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans.[2] New J. Chem., 2022, 46, 12609.[1] Link

-

Metabolic Stability Mechanisms: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med. Chem. 2026 (Ahead of Print).[1] Link

-

TNF Modulator Patent: Fused tricyclic benzimidazoles derivatives as modulators of TNF activity. WO2015086525A1. Link

-

M4 Activator Patent: M4 activators/modulators and uses thereof. WO2024059249A1. Link

Sources

- 1. TWI633104B - 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azaindole dopamine D3 ligand - Google Patents [patents.google.com]

- 2. Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans: fluorine-Perlin-like vs. Perlin effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility Profile of 2-Fluoro-3-(oxan-3-yl)propanoic acid: Theoretical Predictions and Experimental Methodologies

Abstract

The aqueous and organic solvent solubility of a drug candidate is a critical physicochemical property that profoundly influences its biopharmaceutical profile, including absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility is a leading cause of failure in drug development pipelines.[2] This technical guide provides an in-depth analysis of 2-Fluoro-3-(oxan-3-yl)propanoic acid, a novel molecule for which public solubility data is not available. We will dissect its molecular structure to provide a theoretical prediction of its solubility behavior. Furthermore, this guide presents comprehensive, step-by-step experimental protocols for the rigorous determination of its thermodynamic solubility in both aqueous and organic media. These methodologies, including the gold-standard shake-flask method and potentiometric titration, are designed to yield reliable and reproducible data essential for preformulation and lead optimization activities in a drug development setting.

Molecular Structure Analysis and Theoretical Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][4] An analysis of the functional groups within this compound allows for a robust hypothesis of its solubility characteristics.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). The excess solid is visually confirmed and ensures that a saturated solution is achieved. [5]2. Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, methanol, ethanol, acetone, ethyl acetate, hexane) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate for a sufficient duration, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium. [6][7]4. Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. [5]Carefully withdraw an aliquot of the supernatant and separate the saturated solution from the excess solid. This is a critical step to avoid artificially high results.

-

Causality: Filtration (using a low-binding filter, e.g., 0.22 µm PTFE) or centrifugation are the most common methods. [8][5]Centrifugation is often preferred for highly adsorptive compounds where filter binding could be a source of error. [5]5. Quantification:

-

Prepare a standard calibration curve of the compound in the mobile phase of the analytical method.

-

Accurately dilute the filtered supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration. [5][9]6. Data Reporting: Express the solubility in units of mg/mL and mol/L.

-

Potentiometric Titration Method (Aqueous)

For ionizable compounds like this carboxylic acid, potentiometric titration is a powerful and efficient method to determine both the intrinsic solubility (S₀) of the neutral form and the pKa. [10][11]The method involves titrating a suspension of the compound and monitoring the pH. [12] Step-by-Step Protocol:

-

System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10). [13]2. Sample Preparation: Create a suspension of the compound in water or a solution of constant ionic strength (e.g., 0.15 M KCl) in a reaction vessel. [13]3. Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the suspension with a standardized basic titrant (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized. [13]4. Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve for a suspension will show a region where the pH remains relatively constant as the added base is consumed by dissolving the solid acid to maintain equilibrium.

-

Calculation: The pKa and intrinsic solubility (S₀) can be calculated from the titration data using specialized equations derived from the law of mass action that relate pH, titrant volume, and the amount of dissolved and undissolved compound. [10][12]This method provides a comprehensive pH-solubility profile from a single experiment.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format for easy comparison and analysis.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Solvent Type | Polarity Index | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Water (pH 2.0) | Polar Protic | 10.2 | 25 | Low-Moderate | To be determined | To be determined |

| PBS (pH 7.4) | Polar Protic | 10.2 | 37 | High (as salt) | To be determined | To be determined |

| Methanol | Polar Protic | 5.1 | 25 | High | To be determined | To be determined |

| Ethanol | Polar Protic | 4.3 | 25 | High | To be determined | To be determined |

| Acetone | Polar Aprotic | 5.1 | 25 | Good | To be determined | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | 25 | Good | To be determined | To be determined |

| Toluene | Non-polar | 2.4 | 25 | Low | To be determined | To be determined |

| n-Hexane | Non-polar | 0.1 | 25 | Very Low | To be determined | To be determined |

Interpretation of Results:

The experimental data should be compared with the initial theoretical predictions. A high solubility in polar protic solvents and PBS at pH 7.4 would confirm the dominant role of the carboxylic acid group. Solubility in aprotic and non-polar solvents will provide insight into the contribution of the oxane ring and the overall lipophilicity of the molecule. Discrepancies between predicted and observed results can reveal important intramolecular interactions or crystal lattice energy effects that were not initially apparent. This comprehensive solubility profile is invaluable for guiding formulation strategies, selecting appropriate vehicles for in-vitro and in-vivo studies, and optimizing the compound's structure for improved drug-like properties.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

- Ghasemzadeh, U., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Drug Discovery Research in Pharmacognosy.

- Diedrich, C., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Vandavasi, V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

- Babu, A. R., & Gopi, K. R. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Ott, D., et al. (2020).

- Fakhree, M. A. A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Singh, S., & Kumar, S. (n.d.).

- Li, Y., et al. (n.d.).

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Ott, D., et al. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.

- Dunitz, J. D., & Taylor, R. (n.d.). Hydrogen bonds with fluorine. Chemical Science.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Ott, D., et al. (2020).

- Scite.ai. (n.d.).

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Wikipedia. (n.d.). Fluorine compounds.

- Novák, J., et al. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A.

- ResearchGate. (n.d.).

- Australian Government Department of Health. (2015). Perfluoroheptanoic acid (PFHpA) and its direct precursors: Environment tier II assessment.

- Wikipedia. (n.d.). Perfluorooctanoic acid.

- Taylor & Francis Online. (n.d.). Perfluoroalkyl carboxylic acids – Knowledge and References.

- LSU Scholarly Repository. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs).

- BenchChem. (n.d.). Solubility of Perfluoro-1,10-decanedicarboxylic Acid in Organic Solvents: A Technical Guide.

- ChemBK. (2024). Propanoic acid, 2-fluoro-.

- Creative Proteomics. (n.d.).

- Wirstam, M., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.

- ASHP. (n.d.). Functional Group Characteristics and Roles.

- CymitQuimica. (n.d.). CAS 461-56-3: 3-Fluoropropanoic acid.

- Wikipedia. (n.d.). Propionic acid.

- PubChem. (n.d.). 2-Fluoro-3-oxopropanoic Acid.

- Sigma-Aldrich. (n.d.). 2-Fluoro-3-oxo-3-[(phenylmethyl)amino]propanoic acid.

- ResearchGate. (n.d.). The influence of oxygen-containing functional groups on the dispersion of single-walled carbon nanotubes in amide solvents.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- ChemicalBook. (2026). Propionic acid | 79-09-4.

- PMC. (2025). Influence of Strongly and Weakly Interfacially Active Asphaltene Particles on Solubility and Crystallizability of Octacosane (C28) Model Oils.

Sources

- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. enamine.net [enamine.net]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

pKa values of 2-Fluoro-3-(oxan-3-yl)propanoic acid

An In-depth Technical Guide on the Physicochemical Characterization and pKa Determination of 2-Fluoro-3-(oxan-3-yl)propanoic acid

Foreword: The Imperative of pKa in Drug Discovery

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For any ionizable compound under development, particularly in the pharmaceutical industry, an accurate understanding of its pKa is non-negotiable. This value dictates critical properties including aqueous solubility, membrane permeability, protein binding, and metabolic stability—collectively shaping the pharmacokinetic and pharmacodynamic profile of a drug candidate. The molecule at the center of this guide, this compound, is a novel entity for which experimental data is not publicly available. This is a common scenario in early-stage drug discovery. Therefore, this document serves not as a simple data sheet, but as a comprehensive guide to the theoretical underpinnings and practical methodologies required to accurately determine and interpret the pKa of this and structurally related compounds.

Theoretical Analysis: Deconstructing the Acidity of this compound

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The structure of this compound contains three key features that collaboratively influence the stability of its carboxylate form and thus, its pKa value.

The Carboxylic Acid Headgroup

This functional group is the site of proton dissociation. The pKa of the parent, unsubstituted propanoic acid is approximately 4.87.[1][2][3] This serves as our baseline against which we can evaluate the electronic effects of the other substituents.

The α-Fluorine Substituent: A Dominant Inductive Effect

The most potent influence on the acidity of this molecule is the fluorine atom at the α-position (C2). Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect).[4][5] This effect polarizes the C-F bond, pulling electron density away from the carbon backbone and, critically, from the adjacent carboxylate group of the conjugate base. This delocalization of negative charge significantly stabilizes the anion, making the parent acid more willing to donate its proton. Consequently, this leads to a substantial increase in acidity and a lower pKa value.[5][6] For context, the pKa of 2-fluoropropanoic acid is predicted to be around 2.68, a dramatic decrease of over two pKa units compared to propanoic acid.[7][8]

The β-(oxan-3-yl) Group: Modulating Influences

The substituent at the β-position (C3) is an oxane (tetrahydropyran) ring. Its influence on the pKa is more nuanced:

-

Inductive Effect: The oxygen atom within the oxane ring is electronegative and will also exert a modest electron-withdrawing inductive effect. However, this effect is significantly attenuated because it is transmitted through three sigma bonds (O-C-C-COOH) to reach the carboxylic acid group.

-

Steric and Conformational Effects: The bulky oxane ring can influence the solvation of the carboxylate anion, which can impact its stability. Furthermore, the conformational flexibility of the molecule may allow for transient intramolecular hydrogen bonding, which could subtly alter the acidity.

Predicted pKa: Based on the dominant effect of the α-fluorine, modulated slightly by the oxanyl group, the pKa of this compound is anticipated to be in the range of 2.5 to 3.0 .

Experimental pKa Determination: Protocols and Best Practices

Computational prediction provides a valuable estimate, but for regulatory and development purposes, an experimentally determined pKa is essential.[9] The following protocols represent robust, validated methods for accurate pKa determination.

Potentiometric Titration: The Gold Standard

This method directly measures the change in pH of a solution of the analyte upon the incremental addition of a standardized titrant. The pKa is determined from the resulting titration curve.

Detailed Step-by-Step Methodology:

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least three primary standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (typically 25 °C).

-

Prepare a standardized solution of ~0.1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH) in CO₂-free deionized water. The concentration must be accurately determined via titration against a primary standard like potassium hydrogen phthalate (KHP).

-

-

Analyte Solution Preparation:

-

Accurately weigh 15-25 mg of this compound.

-

Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent. For aqueous pKa, this should be CO₂-free deionized water. If solubility is limited, a water-methanol co-solvent system can be used, and the apparent pKa (pKaapp) can be extrapolated to 0% methanol using a Yasuda-Shedlovsky plot.

-

-

Titration Procedure:

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Blanket the solution with an inert gas (e.g., argon or nitrogen) to prevent the ingress of atmospheric CO₂.

-

Immerse the calibrated pH electrode and the tip of the titrant-filled micro-burette into the solution. Stir gently.

-

Record the initial pH. Add small, precise aliquots of the standardized base (e.g., 0.02-0.05 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Continue this process until at least 2 pH units beyond the equivalence point.

-

-

Data Analysis & pKa Determination:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

The pKa is the pH value at the half-equivalence point (the volume of titrant required to neutralize 50% of the acid).

-

For higher accuracy, use software to calculate the first and second derivatives of the titration curve to precisely locate the equivalence point.

-

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The quality of the titration curve (the sharpness of the inflection at the equivalence point) and the consistency of results across multiple runs provide confidence in the data. The rigorous calibration and standardization steps ensure traceability and accuracy.

UV-Vis Spectrophotometric Method

This method is applicable if the protonated (acid) and deprotonated (conjugate base) forms of the molecule exhibit different ultraviolet-visible absorbance spectra.

Detailed Step-by-Step Methodology:

-

Spectral Characterization:

-

Prepare two highly acidic (pH ~1-2) and two highly basic (pH ~10-11) solutions of the compound at a constant concentration.

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution to identify the wavelength of maximum absorbance difference (λmax) between the acidic and basic forms.

-

-

Buffer & Sample Preparation:

-

Prepare a series of universal buffer solutions with precisely known pH values, spanning a range of at least 1.5 pH units above and below the estimated pKa (e.g., from pH 1.5 to 4.5 in 0.2 pH unit increments).

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or water).

-

Add an identical, small aliquot of the stock solution to a constant volume of each buffer solution to create a set of samples with constant analyte concentration but varying pH.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each sample at the predetermined λmax.

-

Plot absorbance versus pH. The data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.

-

Data Summary and Visualization

Table of Predicted Physicochemical Properties

| Parameter | Predicted Value/Information | Basis |

| pKa | 2.5 - 3.0 | Based on the strong inductive effect of α-fluorine, benchmarked against propanoic acid (pKa ~4.87)[1][2][3] and 2-fluoropropanoic acid (pKa ~2.68).[7][8] |

| Chemical Formula | C₈H₁₃FO₃ | - |

| Molecular Weight | 176.18 g/mol | - |

| LogP | ~1.0 - 1.5 | Estimated based on structural analogues. |

| Key Structural Features | Carboxylic acid, α-fluoro substituent, β-tetrahydropyranyl group | - |

Experimental Workflow Diagrams

Caption: Workflow for pKa determination via potentiometric titration.

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Conclusion and Forward Look

The acidity of this compound is dominated by the α-fluoro substituent, predicting a pKa in the strongly acidic range of 2.5 to 3.0. This guide provides the complete theoretical and practical framework necessary for any research or drug development professional to move from this prediction to a robust, experimentally validated value. Accurate pKa determination by the methods outlined herein is a critical first step in the comprehensive characterization of this novel molecule, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.

References

-

Title: Propionic Acid | CH3CH2COOH | CID 1032 - PubChem Source: PubChem URL: [Link]

-

Title: Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport Source: Royal Society of Chemistry URL: [Link]

-

Title: Propanoic Acid Definition - Organic Chemistry Key Term - Fiveable Source: Fiveable URL: [Link]

-

Title: Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: 2-Fluoropropionic acid - ChemBK Source: ChemBK URL: [Link]

-

Title: Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling Source: PubMed URL: [Link]

-

Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

-

Title: Computational Approaches for the Prediction of pKa Values Source: Routledge URL: [Link]

-

Title: Predicting the pKa of Small Molecules Source: arXiv URL: [Link]

-

Title: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

-

Title: How Resonance Affects Acidity and Basicity Source: Chemistry Steps URL: [Link]

Sources

- 1. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Propionic acid | 79-09-4 [chemicalbook.com]

- 4. 2-Fluoropropionic acid | 6087-13-4 | Benchchem [benchchem.com]

- 5. How Resonance Affects Acidity and Basicity - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembk.com [chembk.com]

- 8. 2-FLUOROPROPIONIC ACID | 6087-13-4 [chemicalbook.com]

- 9. mrupp.info [mrupp.info]

Safety data sheet (SDS) for 2-Fluoro-3-(oxan-3-yl)propanoic acid

Part 1: Executive Summary & Chemical Context

The "Innocuous" Intermediate Trap In drug discovery, the introduction of fluorine into aliphatic chains and the incorporation of saturated heterocycles (like oxane/tetrahydropyran) are standard strategies to modulate pKa and metabolic stability. However, 2-Fluoro-3-(oxan-3-yl)propanoic acid presents a unique convergence of safety risks that standard SDS templates often obscure.

This guide moves beyond generic "Warning" labels to address the specific physicochemical hazards driven by the

Chemical Identity[1]

-

IUPAC Name: 2-Fluoro-3-(tetrahydro-2H-pyran-3-yl)propanoic acid

-

Common Synonyms:

-Fluoro- -

Molecular Formula: C

H -

Molecular Weight: 176.19 g/mol

-

Structural Features:

-

Carboxylic Acid Head: Polar, acidic.

- -Fluorine: Electron-withdrawing group (EWG) that significantly lowers pKa (increases acidity) compared to non-fluorinated analogs.

-

Oxane (Tetrahydropyran) Tail: Lipophilic cyclic ether; potential peroxide former if distilled or stored in solution.

-

Part 2: Hazard Identification & Logic

The Acidity Multiplier (The -Fluoro Effect)

Standard propanoic acid has a pKa of ~4.87. The introduction of a fluorine atom at the alpha position inductively stabilizes the carboxylate anion.

-

Predicted pKa: ~2.8 – 3.2.

-

Implication: This compound is 10-50x more acidic than its non-fluorinated parent. It should be handled as a potential corrosive (Skin Corr. 1B) rather than a simple irritant, especially in moist environments where it can cause rapid tissue damage.

Toxicology: The Metabolic Mimicry Risk

While specific toxicological data for this exact intermediate may be sparse, Structure-Activity Relationship (SAR) analysis dictates caution based on the Fluoroacetate Mechanism :

-

Risk:

-fluoro acids can sometimes be metabolized into fluorocitrate analogs, which inhibit aconitase in the Krebs cycle. -

Assessment: While the bulky oxanyl group likely prevents perfect enzyme fitting (reducing the risk compared to fluoroacetic acid), the 2-fluoropropionate moiety is biologically active.

-

Protocol: Treat as Acute Toxic (Oral/Dermal) until proven otherwise. Avoid all skin contact.[1][2][3][4][5]

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B (Precautionary) | H314: Causes severe skin burns and eye damage.[2] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][3] |

| Eye Damage | 1 | H318: Causes serious eye damage.[1][5] |

Part 3: Handling & Storage (Self-Validating Protocols)

This section details a Self-Validating System —a workflow where safety is checked at every transition point.

Storage: The Peroxide Check

The oxane (tetrahydropyran) ring is a cyclic ether. While solid acids are generally stable, if this compound is stored as a stock solution (e.g., in THF or ether), it is susceptible to autoxidation.

-

Rule: Never store in clear glass. Use amber vials under Argon/Nitrogen.

-

Validation Step: If stored in solution > 30 days, perform a starch-iodide test for peroxides before concentration/rotary evaporation.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound safely in a research lab.

Figure 1: Decision tree for safe receipt, storage, and disposal, emphasizing the peroxide check for solution-phase storage.

Part 4: Emergency Response & First Aid[5]

Firefighting (The HF Risk)

In the event of a fire, the fluorine atom does not disappear; it converts to Hydrogen Fluoride (HF) gas.

-

Standard ABC extinguishers are insufficient for mitigating the chemical hazard of the smoke.

-

Protocol: Firefighters must wear full SCBA. Downwind evacuation is mandatory due to potential HF plume.

Exposure Response Logic

Because of the

Figure 2: Emergency response workflow highlighting the specific requirement for Calcium Gluconate in skin exposure cases.

The Calcium Gluconate Mandate

Even though this is an organic fluoride, hydrolysis on moist skin can release HF ions .

-

Requirement: Any lab synthesizing or handling >1g of this compound must have a tube of 2.5% Calcium Gluconate Gel within arm's reach.

-

Mechanism: Gluconate binds free fluoride ions (

), preventing them from scavenging intracellular calcium (which causes cardiac arrest) [1].

Part 5: Experimental & Disposal Protocols

Reaction Setup

When using this compound as a building block (e.g., amide coupling):

-

Vessel: Glass is acceptable (C-F bond is stable), but avoid ground glass joints if heating > 100°C; use Teflon sleeves to prevent seizing.

-

Base: Use non-nucleophilic bases (DIPEA, TEA) to deprotonate the carboxylic acid. Avoid strong nucleophiles that might attack the

-position or open the oxane ring.

Waste Disposal

-

Stream: Halogenated Organic Waste .

-

Do NOT: Mix with strong oxidizers (peroxide risk) or strong bases (exothermic neutralization).

-

Labeling: Clearly mark "Contains Organic Fluorine – Potential HF Generation upon Combustion."

References

-

National Institutes of Health (NIH) - PubChem. (2025). Tetrahydropyran Safety and Hazards.[6][2][3][4][5][7][8] Retrieved from [Link]

-

Green Chemistry (RSC). (2022). Catalytic production of tetrahydropyran (THP): safety and stability. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. aksci.com [aksci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. media.ixom.com [media.ixom.com]

- 6. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to α-Fluoro Propanoic Acid Derivatives for Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular frameworks has become an indispensable tool in modern drug discovery.[1][2] This guide provides an in-depth exploration of α-fluoro propanoic acid derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the nuanced effects of α-fluorination on physicochemical properties, explore diverse synthetic strategies, and highlight their applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these fluorinated building blocks.

The Strategic Advantage of α-Fluorination in Drug Design

The introduction of a fluorine atom at the α-position of a propanoic acid moiety can profoundly influence a molecule's biological activity.[1] This is not merely an act of substitution but a strategic maneuver to modulate key physicochemical parameters that govern a drug's efficacy and pharmacokinetic profile.[1]

Modulation of Physicochemical Properties

The high electronegativity of fluorine, the second most electronegative element, creates a strong C-F bond and induces a significant dipole moment. This seemingly simple alteration has a cascade of effects:

| Property | Effect of α-Fluorination | Implication in Drug Design |

| Acidity (pKa) | Increases the acidity of the carboxylic acid group. | Can enhance interactions with biological targets and improve solubility. |

| Lipophilicity | Generally increases lipophilicity, although the effect can be context-dependent. | Can improve membrane permeability and oral bioavailability.[1] |

| Metabolic Stability | The C-F bond is highly resistant to metabolic cleavage. | Blocks sites of oxidative metabolism, leading to a longer drug half-life.[1] |

| Conformational Preference | Can influence the molecule's preferred three-dimensional shape. | Can lock the molecule into a bioactive conformation, enhancing target binding.[1] |

The "Fluorine Advantage" in Action

The judicious placement of fluorine can lead to significant improvements in a drug candidate's profile. For instance, α-fluorination can block metabolic hydroxylation, a common deactivation pathway for many drugs.[1] This increased metabolic stability often translates to a longer duration of action and a reduced dosing frequency. Furthermore, the altered electronic properties can enhance binding affinity to the target protein, leading to increased potency.[1][3]

Synthetic Strategies for Accessing α-Fluoro Propanoic Acid Derivatives

The synthesis of α-fluoro propanoic acid derivatives presents unique challenges and opportunities. A variety of methods have been developed, ranging from classical nucleophilic and electrophilic fluorination to more modern catalytic approaches.

Electrophilic Fluorination

Electrophilic fluorination is a common and effective strategy for introducing fluorine at the α-position. This typically involves the reaction of a pre-formed enolate or its equivalent with an electrophilic fluorine source.

Key Reagents:

-

Selectfluor® (F-TEDA-BF4): A widely used, commercially available, and relatively safe electrophilic fluorinating agent.[4][5]

-

N-Fluorobenzenesulfonimide (NFSI): Another popular and effective reagent for electrophilic fluorination.[6][7]

Generalized Reaction Scheme:

Figure 1: General workflow for electrophilic fluorination.

Experimental Protocol: Electrophilic Fluorination of a Phenylacetic Acid Derivative [4][5]

-

Enolate Formation: A solution of the phenylacetic acid derivative in an aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is added dropwise to generate the enolate. The reaction is typically stirred for 30-60 minutes at this temperature. Causality: The low temperature is crucial to prevent side reactions and ensure the kinetic formation of the desired enolate.

-

Fluorination: A solution of the electrophilic fluorinating agent (e.g., Selectfluor®) in a suitable solvent is then added to the enolate solution. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS). Causality: The slow warming allows for controlled reaction kinetics and minimizes the formation of byproducts.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Nucleophilic Fluorination

Nucleophilic fluorination offers an alternative route, particularly for the synthesis of α-fluoro propanoic acids from precursors bearing a suitable leaving group at the α-position.

Key Reagents:

-

Potassium Fluoride (KF): A common and inexpensive source of fluoride ions.[4]

-

Cesium Fluoride (CsF): A more reactive fluoride source, often used for less reactive substrates.[8]

-

Diethylaminosulfur Trifluoride (DAST) and Analogs: Deoxyfluorinating agents that can convert alcohols and carbonyls to fluorides.[6]

Generalized Reaction Scheme:

Figure 2: General workflow for nucleophilic fluorination.

Asymmetric and Catalytic Methods

The development of enantioselective methods for the synthesis of chiral α-fluoro propanoic acid derivatives is of paramount importance, as the biological activity of stereoisomers can differ significantly.

-

Organocatalysis: Chiral amines, such as imidazolidinones, can catalyze the enantioselective α-fluorination of aldehydes.[7] This approach relies on the formation of a chiral enamine intermediate, which then reacts with an electrophilic fluorine source.

-

Transition-Metal Catalysis: Palladium-catalyzed fluorination of C(sp³)–H bonds has emerged as a powerful tool for the stereoselective synthesis of β-fluoro α-amino acids, which can be precursors to α-fluoro propanoic acid derivatives.[9] Copper-catalyzed reactions have also shown promise in the synthesis of α-fluorocarbonyl compounds.[4]

Catalytic Enantioselective Fluorination Data:

| Catalyst/Method | Substrate Scope | Enantioselectivity (ee) | Reference |

| Imidazolidinone Organocatalyst | Aldehydes | Up to 99% | [7] |

| Pd(II) Catalysis | α-Amino Acid Derivatives | High diastereoselectivity | [9] |

| Isothiourea Organocatalyst | Carboxylic Acids | Up to 97% | [4] |

Applications in Drug Discovery and Medicinal Chemistry

α-Fluoro propanoic acid derivatives have been incorporated into a wide range of biologically active molecules, demonstrating their versatility as building blocks in drug design.

Case Study: Enzyme Inhibitors

The unique properties of the α-fluoro propanoic acid moiety make it an attractive feature in the design of enzyme inhibitors. For example, hydrazide-hydrazone derivatives of 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid have shown potent in vitro urease inhibitory activity.[10] The electron-withdrawing nature of the fluorine atom can enhance the acidity of the propanoic acid, leading to stronger interactions with the enzyme's active site.

Antimicrobial Agents